molecular formula C3H12Cl2N2 B1459355 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride CAS No. 193945-44-7

1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride

Cat. No.: B1459355
CAS No.: 193945-44-7
M. Wt: 151.07 g/mol
InChI Key: HYOCSVGEQMCOGE-SNSYAXNKSA-N
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Description

1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is a deuterated derivative of propane-1,3-diamine Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 1 and 3 in the propane chain

Properties

IUPAC Name

1,1,3,3-tetradeuteriopropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i2D2,3D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCSVGEQMCOGE-SNSYAXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetradeuteriopropane-1,3-diamine typically involves the deuteration of propane-1,3-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride involves large-scale deuteration processes. The deuterated compound is then converted to its dihydrochloride salt by reacting with hydrochloric acid (HCl). This process ensures the compound’s stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated amides, while substitution reactions can produce various deuterated derivatives.

Scientific Research Applications

1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diamine: The non-deuterated parent compound.

    1,1,3,3-Tetraethoxypropane: Another deuterated derivative with different substituents.

    N,N’-Diarylpropane-1,3-diamines: Compounds with aromatic groups attached to the propane-1,3-diamine backbone.

Uniqueness

1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride is unique due to the presence of deuterium atoms, which confer distinct properties such as increased metabolic stability and altered reaction kinetics. This makes it valuable in research and industrial applications where these properties are advantageous.

Biological Activity

1,1,3,3-Tetradeuteriopropane-1,3-diamine; dihydrochloride (CAS No. 193945-44-7) is a deuterated derivative of propane-1,3-diamine. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its biological activity. This compound is primarily utilized in research settings for its unique properties that facilitate studies in various biochemical and pharmacological contexts.

Chemical Structure

The chemical structure of 1,1,3,3-Tetradeuteriopropane-1,3-diamine; dihydrochloride features two amine groups capable of participating in hydrogen bonding and nucleophilic reactions. The presence of deuterium affects its reactivity and interaction with biological systems.

The biological activity of 1,1,3,3-Tetradeuteriopropane-1,3-diamine is largely attributed to its nucleophilic properties. It can react with electrophilic compounds within biological systems, influencing various biochemical pathways.

Target Interactions

  • Enzymatic Activity : The compound interacts with enzymes and proteins due to its polar nature and ability to form hydrogen bonds.
  • Cell Signaling : It can alter cell signaling pathways by modifying gene expression and affecting cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of 1,1,3,3-Tetradeuteriopropane-1,3-diamine is influenced by its solubility in water and polar characteristics. This allows it to be readily absorbed and distributed within biological tissues.

Case Studies

Several studies have explored the applications of 1,1,3,3-Tetradeuteriopropane-1,3-diamine in various fields:

  • Metabolic Pathway Tracing : Researchers have utilized deuterated compounds like this one to trace metabolic pathways in living organisms. The incorporation of deuterium allows for the differentiation between labeled and unlabeled molecules during metabolic studies.
  • Drug Development : Investigations into the pharmacokinetic properties of deuterated drugs have shown that they can exhibit improved metabolic stability and reduced clearance rates compared to their non-deuterated counterparts.

Table 1: Summary of Biological Activities

Activity Description
Enzyme InteractionForms complexes with various enzymes impacting their activity
Cell Signaling ModulationAlters signaling pathways affecting gene expression and cellular responses
Metabolic TracingUsed in studies to trace metabolic pathways using deuterium labeling
Drug DevelopmentInvestigated for improved pharmacokinetics in drug formulations

Types of Reactions

  • Oxidation : Can be oxidized to form deuterated amides or nitriles.
  • Reduction : Capable of being reduced back to its parent amine form.
  • Substitution : The amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Conditions
OxidationPotassium permanganate (KMnO4)Acidic or neutral medium
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions
SubstitutionAlkyl halidesBase-catalyzed conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride
Reactant of Route 2
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1,1,3,3-Tetradeuteriopropane-1,3-diamine;dihydrochloride

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